molecular formula C14H16ClN3O3 B2736471 5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide CAS No. 1465322-18-2

5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide

Cat. No. B2736471
CAS RN: 1465322-18-2
M. Wt: 309.75
InChI Key: SAMNFCUFHRJLIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide often involves the use of cyanation agents . One of the most important reagents of this class is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This cyanating agent can be synthesized by a procedure from N-phenylurea and p-toluenesulfonyl chloride .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide" have been synthesized through various chemical reactions, demonstrating the versatility of pyridine derivatives in organic chemistry. For instance, Jayarajan et al. (2019) discussed the water-mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and related compounds, characterized by FT-IR, NMR, and X-ray diffraction techniques. These compounds were further investigated for non-linear optical (NLO) properties and molecular docking analyses, hinting at their potential for anticancer activity through interactions with tubulin (Jayarajan et al., 2019).

Potential Biological Activities

The synthesis of pyridine and pyrimidine derivatives has been explored for their potential biological activities, including antimicrobial and antineoplastic effects. For example, Liu et al. (1996) synthesized 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating them as inhibitors of CDP reductase activity and for their cytotoxicity against L1210 leukemia, demonstrating significant biological activity (Liu et al., 1996).

Material Science Applications

The unique properties of pyridine derivatives extend to material science, where their optical and electronic attributes are leveraged. For example, the study by Jayarajan et al. (2019) on NLO properties showcases the potential of these compounds in developing materials for optical technologies.

Antimicrobial Activity

Hossan et al. (2012) explored the synthesis of pyridine, pyrimidinone, oxazinone, and their derivatives as antimicrobial agents, showing that many of these compounds exhibit good antibacterial and antifungal activities comparable to known antibiotics (Hossan et al., 2012).

properties

IUPAC Name

5-chloro-N-[cyano(oxolan-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-2-21-14-11(15)5-10(7-17-14)13(19)18-12(6-16)9-3-4-20-8-9/h5,7,9,12H,2-4,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMNFCUFHRJLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)NC(C#N)C2CCOC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide

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